(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Overview
Description
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to the first and third carbon atoms, respectively. The stereochemistry of this compound is denoted by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as ornithine aminotransferase and DNA . These targets play crucial roles in various biological processes, including amino acid metabolism and genetic information processing.
Mode of Action
For instance, some compounds inhibit cellular and enzymic RNA synthesis by forming a complex with DNA . Others interact with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition with the enzyme topoisomerase II .
Biochemical Pathways
Similar compounds have been found to affect pathways related to rna synthesis and DNA processing .
Pharmacokinetics
Similar compounds have been found to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Result of Action
Similar compounds have been found to have significant anti-tumor activity and to inhibit the growth of certain bacteria .
Action Environment
For instance, chelators have been found to enhance the inhibition of bacterial growth by biocides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective functionalization. For instance, the reduction of 3-oxocyclohexane-1-carboxylic acid using a reducing agent like sodium borohydride can yield the desired hydroxy compound. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding ketone or aldehyde precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Formation of 3-oxocyclohexane-1-carboxylic acid or 3-hydroxycyclohexanone.
Reduction: Formation of 3-hydroxycyclohexane-1-methanol or 3-hydroxycyclohexanone.
Substitution: Formation of 3-chlorocyclohexane-1-carboxylic acid or 3-aminocyclohexane-1-carboxylic acid.
Scientific Research Applications
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and inflammation.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.
Comparison with Similar Compounds
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid with similar chemical properties but different biological activity.
3-Hydroxycyclohexane-1-carboxylic acid: A racemic mixture containing both (1S,3S) and (1R,3R) enantiomers.
3-Oxocyclohexane-1-carboxylic acid: A ketone derivative with different reactivity and applications.
Uniqueness: The (1S,3S) configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial arrangement allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Properties
IUPAC Name |
(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540033 | |
Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23369-01-9 | |
Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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